molecular formula C10H15NO3 B136539 4-Isopropoxy-2,3-dimethoxypyridine CAS No. 158150-21-1

4-Isopropoxy-2,3-dimethoxypyridine

Cat. No. B136539
M. Wt: 197.23 g/mol
InChI Key: AUSPSKAYDOXACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-2,3-dimethoxypyridine (IDMP) is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study.

Mechanism Of Action

The mechanism of action of 4-Isopropoxy-2,3-dimethoxypyridine is not fully understood, but it is believed to act as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic neurons.

Biochemical And Physiological Effects

4-Isopropoxy-2,3-dimethoxypyridine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the reduction of anxiety and depression symptoms. It has also been found to have antioxidant and anti-inflammatory properties, which may make it a valuable tool in the study of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Isopropoxy-2,3-dimethoxypyridine is its ability to modulate neurotransmitter release, which makes it a valuable tool in the study of various neurological disorders. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Additionally, its effects may be influenced by factors such as age, gender, and genetic variability, which must be taken into account in experimental design.

Future Directions

There are many potential future directions for research on 4-Isopropoxy-2,3-dimethoxypyridine, including its use in the study of various neurological disorders, the investigation of its antioxidant and anti-inflammatory properties, and the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to optimize dosing and administration protocols.

Synthesis Methods

4-Isopropoxy-2,3-dimethoxypyridine can be synthesized using a multistep process involving the reaction of 2,3-dimethoxypyridine with isopropyl bromide in the presence of a base, followed by purification and isolation. The final product is a white crystalline powder with a melting point of 84-86°C.

Scientific Research Applications

4-Isopropoxy-2,3-dimethoxypyridine has been widely used in scientific research as a chemical tool to investigate various biological processes. One of the most significant applications of 4-Isopropoxy-2,3-dimethoxypyridine is in the study of the brain and nervous system. It has been found to modulate the release of neurotransmitters, such as dopamine and norepinephrine, and has been used to investigate the role of these neurotransmitters in various neurological disorders.

properties

CAS RN

158150-21-1

Product Name

4-Isopropoxy-2,3-dimethoxypyridine

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2,3-dimethoxy-4-propan-2-yloxypyridine

InChI

InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3

InChI Key

AUSPSKAYDOXACY-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=NC=C1)OC)OC

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)OC)OC

synonyms

Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI)

Origin of Product

United States

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